Cas no 2034372-94-4 (2-bromo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide)
2-bromo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide
- 2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
- F6525-5895
- 2-bromo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
- AKOS032466314
- 2034372-94-4
-
- Inchi: 1S/C16H15BrN4O2S/c17-15-3-1-2-4-16(15)24(22,23)20-9-10-21-12-14(11-19-21)13-5-7-18-8-6-13/h1-8,11-12,20H,9-10H2
- InChI Key: HNSPAFKPJWRHSK-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1S(NCCN1C=C(C2C=CN=CC=2)C=N1)(=O)=O
Computed Properties
- Exact Mass: 406.00991g/mol
- Monoisotopic Mass: 406.00991g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 85.3Ų
2-bromo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6525-5895-2μmol |
2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
2034372-94-4 | 2μmol |
$57.0 | 2023-09-05 | ||
| Life Chemicals | F6525-5895-5μmol |
2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
2034372-94-4 | 5μmol |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F6525-5895-10μmol |
2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
2034372-94-4 | 10μmol |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F6525-5895-20μmol |
2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
2034372-94-4 | 20μmol |
$79.0 | 2023-09-05 | ||
| Life Chemicals | F6525-5895-1mg |
2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
2034372-94-4 | 1mg |
$54.0 | 2023-09-05 | ||
| Life Chemicals | F6525-5895-2mg |
2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
2034372-94-4 | 2mg |
$59.0 | 2023-09-05 | ||
| Life Chemicals | F6525-5895-3mg |
2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
2034372-94-4 | 3mg |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F6525-5895-4mg |
2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
2034372-94-4 | 4mg |
$66.0 | 2023-09-05 | ||
| Life Chemicals | F6525-5895-5mg |
2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
2034372-94-4 | 5mg |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F6525-5895-10mg |
2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
2034372-94-4 | 10mg |
$79.0 | 2023-09-05 |
2-bromo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-bromo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide
2-Bromo-N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide (CAS No. 2034372-94-4)
The compound 2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide (CAS No. 2034372-94-4) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a bromine atom, a sulfonamide group, and a pyridine ring fused with a pyrazole moiety. The integration of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.
Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules, allowing researchers to explore their unique properties and potential uses. The sulfonamide group in this compound is known for its ability to enhance bioavailability and stability, making it a valuable component in drug design. Additionally, the pyridine ring contributes to the molecule's aromaticity and electronic properties, which are critical for interactions with biological targets.
One of the most notable aspects of this compound is its pyrazole moiety, which has been shown to exhibit significant biological activity in various assays. Pyrazoles are known for their ability to act as hydrogen bond donors and acceptors, which can enhance the binding affinity of the molecule to its target proteins. Recent studies have demonstrated that compounds with similar structures can inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory therapies.
The bromine atom present in this compound adds another layer of complexity and functionality. Bromine substitution can influence the molecule's lipophilicity and pharmacokinetic properties, which are essential for determining its suitability as a drug candidate. Furthermore, bromine-containing compounds are often precursors for other bioactive molecules, enabling further diversification in drug design.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution, coupling reactions, and cyclization steps. The use of modern catalytic systems and microwave-assisted synthesis has significantly improved the efficiency and yield of such reactions. Researchers have also explored the use of green chemistry principles to minimize environmental impact during the synthesis process.
Recent studies have focused on the biological evaluation of this compound, particularly its ability to modulate cellular signaling pathways. For instance, investigations into its effects on kinase activity have revealed promising results, indicating potential applications in cancer therapy. Additionally, this compound has shown selectivity towards certain receptor subtypes, which could be advantageous in designing drugs with fewer off-target effects.
The structural versatility of 2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide makes it an attractive candidate for further exploration in medicinal chemistry. Its unique combination of functional groups provides a platform for rational drug design, enabling researchers to fine-tune its properties for specific therapeutic applications.
In conclusion, this compound represents a significant advancement in the field of organic synthesis and drug discovery. Its complex structure and diverse functional groups make it a valuable tool for researchers aiming to develop novel therapeutic agents. As ongoing studies continue to uncover its full potential, this compound is poised to play a crucial role in advancing medical science.
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